ATMS is a silane coupling agent, meaning it can form covalent bonds with both organic and inorganic materials. This property makes it valuable for modifying surfaces to improve adhesion, wettability, and other properties.
The azide group (-N3) present in ATMS is a versatile functional group in organic chemistry. Researchers utilize it for various purposes:
ATMS finds applications in material science due to its ability to modify the properties of various materials:
(11-Azidoundecyl)trimethoxysilane is a silane coupling agent characterized by its azide functional group. Its chemical formula is CHNOSi, and it has a molecular weight of approximately 317.50 g/mol. This compound features a long hydrocarbon chain (undecyl) attached to a trimethoxysilane group, which allows it to bond effectively with both organic and inorganic materials. The azide group provides unique reactivity, making it valuable in various chemical applications, particularly in the fields of materials science and organic synthesis .
Several methods exist for synthesizing (11-Azidoundecyl)trimethoxysilane:
(11-Azidoundecyl)trimethoxysilane has several notable applications:
Several compounds share structural similarities with (11-Azidoundecyl)trimethoxysilane. Below are some notable examples:
Compound Name | Functional Groups | Unique Features |
---|---|---|
11-(Trimethoxysilyl)undecanoic acid | Carboxylic acid | Used for surface modification without explosive risk. |
11-Aminoundecyltrimethoxysilane | Amine | Provides different reactivity for bioconjugation. |
11-(Vinylsilyl)undecanoic acid | Vinyl | Useful in polymerization reactions. |
11-Bromoundecyltrimethoxysilane | Halogen | Acts as an alkylating agent in organic synthesis. |
The uniqueness of (11-Azidoundecyl)trimethoxysilane lies in its azide functionality which allows for specific
The azide functional group in (11-Azidoundecyl)trimethoxysilane enables efficient participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), which are cornerstone reactions in click chemistry. These reactions allow for the covalent attachment of biomolecules, polymers, or nanoparticles to surfaces pre-functionalized with the silane. For instance, the trimethoxysilane moiety hydrolyzes in aqueous or alcoholic solutions to form silanol groups, which condense with hydroxylated substrates such as glass, silicon, or metal oxides. This dual functionality—surface anchoring via silanol condensation and bioorthogonal ligation via azide reactivity—makes the compound indispensable in biosensor fabrication and targeted drug delivery systems.
Recent studies have demonstrated that the azide group can also participate in Staudinger ligation with phosphine derivatives, further expanding its utility in bioconjugation. For example, when grafted onto silica nanoparticles, (11-Azidoundecyl)trimethoxysilane enables the site-specific immobilization of antibodies or enzymes through azide-phosphine bond formation. The reaction kinetics and efficiency depend on solvent polarity, catalyst concentration, and temperature, with optimal yields achieved in tetrahydrofuran (THF) or dimethylformamide (DMF) at 25–50°C.
Click chemistry reactions are characterized by high efficiency, selectivity, and compatibility with aqueous environments. (11-Azidoundecyl)trimethoxysilane serves as a bridge between organic synthesis and surface engineering, leveraging its azide group for cycloadditions and its silane moiety for substrate anchoring.
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, enabling the formation of 1,2,3-triazole linkages between azides and terminal alkynes. (11-Azidoundecyl)trimethoxysilane participates in CuAAC through its terminal azide group, which reacts with alkynes in the presence of copper(I) catalysts such as CuBr or CuSO₄ with sodium ascorbate [1] [4].
The reaction proceeds via a stepwise mechanism:
This reaction is widely employed to functionalize surfaces and polymers. For example, (11-Azidoundecyl)trimethoxysilane-modified silicon wafers undergo CuAAC with alkyne-terminated polyethylene glycol (PEG) to create antifouling coatings for biomedical devices [1]. The trimethoxysilane group ensures stable covalent binding to the substrate, while the azide enables subsequent bioconjugation.
Table 1: Comparative Analysis of CuAAC and SPAAC
Parameter | CuAAC | SPAAC |
---|---|---|
Catalyst | Cu(I) required | Catalyst-free |
Reaction Rate (k, M⁻¹s⁻¹) | 0.1–1.0 | 0.01–0.5 |
Biocompatibility | Limited by copper toxicity | High |
Applications | Polymer functionalization, electronics | Live-cell labeling, drug delivery [7] |
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) eliminates the need for cytotoxic copper catalysts by using strained cyclooctynes, such as dibenzocyclooctyne (DBCO), which react spontaneously with azides. (11-Azidoundecyl)trimethoxysilane’s azide group engages in SPAAC under physiological conditions, making it ideal for bioconjugation in sensitive environments [1] [7].
A recent study demonstrated the utility of SPAAC for real-time reaction monitoring in human blood plasma using inline ATR-IR spectroscopy. The azide peak at 2100 cm⁻¹ decreased linearly with time, confirming the reaction’s pseudo-first-order kinetics (k = 0.19–0.57 M⁻¹s⁻¹) [7]. This method enables precise optimization of reaction conditions for applications such as:
The compound’s hydrolytic stability (resistant to moisture for >24 hours at 25°C [6]) ensures reliable performance in aqueous media, a critical advantage over traditional silanes.
(11-Azidoundecyl)trimethoxysilane enables spatially controlled immobilization of biomolecules on inorganic substrates through a two-step process:
Table 2: Biomolecules Immobilized Using (11-Azidoundecyl)trimethoxysilane
Biomolecule | Substrate | Application |
---|---|---|
Antibodies | Glass slides | Immunoassays |
DNA aptamers | Gold nanoparticles | Biosensing |
Enzymes (e.g., glucose oxidase) | Carbon electrodes | Biofuel cells |
Peptides | Titanium implants | Osteointegration |
For instance, silica beads functionalized with this compound were conjugated with alkyne-modified oligonucleotides via CuAAC, achieving a grafting density of 3.2 pmol/cm² [1]. Similarly, SPAAC-based immobilization of DBCO-functionalized enzymes on silicon nanowires enhanced the sensitivity of glucose sensors by 40% compared to physisorption methods [7].